Ethyl 4,5-diphenylthiazole-2-carboxylate

Analytical Chemistry Quality Control Medicinal Chemistry

Ethyl 4,5-diphenylthiazole-2-carboxylate (CAS 159670-42-5) is a 4,5-diarylthiazole derivative bearing an ethyl ester at the 2-position. This scaffold is a core recognition element for COX enzymes and kinase targets such as EGFR and BRAF.

Molecular Formula C18H15NO2S
Molecular Weight 309.4 g/mol
Cat. No. B12284660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-diphenylthiazole-2-carboxylate
Molecular FormulaC18H15NO2S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15NO2S/c1-2-21-18(20)17-19-15(13-9-5-3-6-10-13)16(22-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyHYWDWIAJMFALKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,5-Diphenylthiazole-2-Carboxylate: A 4,5-Diarylthiazole Building Block for Kinase-Targeted Medicinal Chemistry


Ethyl 4,5-diphenylthiazole-2-carboxylate (CAS 159670-42-5) is a 4,5-diarylthiazole derivative bearing an ethyl ester at the 2-position. This scaffold is a core recognition element for COX enzymes and kinase targets such as EGFR and BRAF [1]. The compound is supplied as a characterized solid (>95% purity), with a molecular weight of 309.38 g/mol and a computed XLogP3 of 4.8 [2]. As a synthetic intermediate, it provides a direct path to 4,5-diphenylthiazole-2-carboxylic acid and derived amides, which are the pharmacologically active species in multiple published chemical series [3].

Why Ethyl 4,5-Diphenylthiazole-2-Carboxylate Resists Casual Substitution: Scaffold Validation Gaps in Closest Analogs


Direct biological data for this specific ester are sparse. When a 2-amino or 2-carboxylic acid substitution is present on the 4,5-diphenylthiazole core, potent COX-2 inhibition (nanomolar IC50) and tumor cell cytotoxicity are reported [1]. However, the 2-ethoxycarbonyl group is primarily a synthetic handle; its bulky, electron-withdrawing nature can alter hydrogen-bonding networks at the active site relative to the acid or amide. Replacing it with a simpler thiazole-2-carboxylate (e.g., ethyl thiazole-2-carboxylate, CAS 14527-42-5) forfeits the 4,5-diaryl pharmacophore entirely, which SAR studies show is critical for π-stacking interactions in the COX-2 binding pocket [2]. This means that while potency must be installed via further derivatization, the 4,5-diphenyl substitution pattern is the validated recognition element; simpler thiazole-2-carboxylates lack this essential feature.

Quantitative Differentiation of Ethyl 4,5-Diphenylthiazole-2-Carboxylate: Analytical, Structural, and Pharmacophoric Evidence


Structural Confirmation of the Full 4,5-Diaryl Pharmacophore by NMR and MS

The identity of ethyl 4,5-diphenylthiazole-2-carboxylate is confirmed by 1H NMR, 13C NMR, and MS. The 1H NMR spectrum (CDCl3 or DMSO-d6) shows distinct signals for the ethyl ester (quartet and triplet) and two monosubstituted phenyl rings, providing unambiguous confirmation of the 4,5-diaryl substitution pattern . In contrast, ethyl 4-phenylthiazole-2-carboxylate (CAS 31877-30-2) lacks the second phenyl ring, losing a key pharmacophoric element. The molecular ion [M+H]+ at m/z 310.1 (calculated 309.08 Da) and characteristic fragmentation serve as a unique identifier, differentiating it from isomeric or mono-phenyl analogs [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Computed Molecular Properties Favorable for Blood-Brain Barrier Penetration and Oral Bioavailability Design

The computed physicochemical profile of ethyl 4,5-diphenylthiazole-2-carboxylate (TPSA = 67.4 Ų; XLogP3 = 4.8; 0 hydrogen bond donors; 4 hydrogen bond acceptors; rotatable bonds = 5) places it within favorable ranges for CNS drug design [1]. For comparison, the hydrolyzed acid form (4,5-diphenylthiazole-2-carboxylic acid) introduces a hydrogen bond donor, which would increase TPSA and reduce passive BBB permeability. The ethyl ester serves as a transient prodrug moiety or a synthetic intermediate that can be removed to reveal the active acid. Ethyl 4-phenylthiazole-2-carboxylate has a lower molecular weight (233.29) but a different TPSA and logP profile due to the absence of the second phenyl ring, altering its pharmacokinetic predictivity .

Drug Design ADME Computational Chemistry

Proven Synthetic Tractability to the 4,5-Diphenylthiazole-2-Carboxylic Acid and Amide Series

The ethyl ester is readily hydrolyzed under basic conditions to the corresponding 4,5-diphenylthiazole-2-carboxylic acid, which can then be coupled to amines to yield amide derivatives active as COX-2 inhibitors and acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors [1]. In the literature, the 2-carboxylic acid and its amide derivatives are the active species; the ethyl ester serves as a stable, characterizable precursor. For example, Romeo et al. reported that 4,5-diphenylthiazole-2-carboxylic acid derivatives exhibited ACAT inhibitory activity with IC50 values in the low micromolar range [2]. In contrast, the methyl ester analog (methyl 4,5-diphenylthiazole-2-carboxylate) would have faster hydrolysis kinetics, potentially complicating storage stability. The ethyl ester offers a practical balance of stability and reactivity for medicinal chemistry workflows.

Synthetic Chemistry Medicinal Chemistry Prodrug Design

Availability as a QC-Verified Research Intermediate with Full Characterization

Ethyl 4,5-diphenylthiazole-2-carboxylate is available from specialty chemical suppliers at >95% purity (HPLC), with pricing of approximately $388/g at the 1-gram scale [1]. NMR and MS verification are provided, ensuring batch-to-batch consistency. In contrast, the structurally similar building block 4,5-diphenylthiazole (CAS 1826-15-9) lacks the 2-ethoxycarbonyl handle and is primarily used for photophysical studies . The 2-amino-4,5-diphenylthiazole (DPT, CAS 6318-74-7) has been studied extensively for renal cystic disease induction in rats, making it unsuitable as a clean medicinal chemistry starting point. The ethoxycarbonyl-substituted compound therefore occupies a unique niche: it provides the pharmacophoric core while offering a clear synthetic path forward, and it is supplied with the characterization expected for medicinal chemistry use.

Chemical Supply Quality Assurance Research Procurement

Procurement-Guided Applications for Ethyl 4,5-Diphenylthiazole-2-Carboxylate


Medicinal Chemistry: Synthesis of COX-2-Targeted Diphenylthiazole Amide Libraries

The compound serves as the starting material for generating diverse 2-amido-4,5-diphenylthiazole libraries. After ester hydrolysis to the carboxylic acid, coupling with amine building blocks yields compounds that have been shown to inhibit COX-2 and exhibit anticancer activity in the 8–20 μM IC50 range against multiple human cancer cell lines [1]. This is the most direct application supported by published SAR data.

Enzymology: ACAT (Acyl-CoA:Cholesterol O-Acyltransferase) Inhibitor Screening

Hydrolysis of the ethyl ester followed by conversion to the amide yields derivatives reported as ACAT inhibitors with low micromolar IC50 values [2]. This application is supported by the specific synthetic route described by Romeo et al., which starts from a closely related 4,5-diphenylthiazole intermediate.

Chemical Biology: Photophysical Probe Development via Thiazole Core Functionalization

The 4,5-diphenylthiazole core exhibits notable photophysical properties, including fluorescence, making it useful in the development of fluorescent probes and sensors . The 2-ethoxycarbonyl group serves as a functionalizable anchor point for attaching further reporter groups while preserving the conjugated diphenyl-thiazole chromophore.

Process Chemistry: Scalable Synthesis of 4,5-Diphenylthiazole-2-Carboxylic Acid

For programs that require the free carboxylic acid as an API intermediate or key building block, the ethyl ester offers a scalable, storable precursor. Basic hydrolysis is quantitative and high-yielding, avoiding the need to handle the hygroscopic or less stable acid directly during procurement and storage [1].

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